Trans-itraconazole is a geometrical isomer of itraconazole, a well-known antifungal drug. While itraconazole exists as a mixture of four cis-stereoisomers, trans-itraconazole refers specifically to the trans isomers of the drug. Research has explored these trans isomers to understand their distinct biological activities and potential therapeutic applications, particularly in comparison to the clinically used cis-itraconazole. [, , ]
trans-Itraconazole is derived from itraconazole, which was originally developed for clinical use in the treatment of systemic fungal infections. It belongs to the class of triazole antifungals, which also includes compounds like fluconazole and voriconazole. The classification of trans-itraconazole falls under the broader category of azole antifungals, known for their mechanism of action that targets fungal sterol biosynthesis.
The synthesis of trans-itraconazole typically involves several chemical reactions, including:
A notable method for synthesizing itraconazole analogues, including trans-itraconazole, involves N-alkylation of the triazolone moiety with different alkyl groups, allowing for a library of compounds to be created for further biological evaluation .
The molecular structure of trans-itraconazole can be represented as follows:
The structure features a triazole ring connected to an azole moiety with various substituents that influence its pharmacological properties. The stereochemistry at specific positions on the molecule plays a crucial role in its efficacy and safety profile.
trans-Itraconazole can undergo various chemical reactions that are significant for its pharmacological activity:
These reactions are critical in understanding the pharmacokinetics and dynamics of trans-itraconazole in clinical settings.
The mechanism of action of trans-itraconazole involves the inhibition of lanosterol 14α-demethylase, an enzyme crucial for ergosterol synthesis in fungi. By blocking this enzyme, trans-itraconazole disrupts the integrity of the fungal cell membrane, leading to cell death. The effectiveness against different fungal species varies based on their specific enzymatic pathways and resistance mechanisms .
trans-Itraconazole exhibits several important physical and chemical properties:
These properties are essential for formulating effective drug delivery systems.
trans-Itraconazole has several significant applications in scientific research and clinical practice:
trans-Itraconazole (chemical name: 4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one) features a complex polycyclic structure centered on a 1,3-dioxolane ring with defined (2R,4S) stereochemistry. This configuration positions the 2,4-dichlorophenyl and triazolylmethyl groups trans-diaxially, minimizing steric clashes and enabling optimal intramolecular hydrogen bonding between the triazole nitrogen (N4) and the dioxolane oxygen (O1) [4]. The sec-butyl side chain adopts a staggered conformation, enhancing molecular packing efficiency in crystalline phases. Key stereoelectronic properties include:
Table 1: Critical Bond Parameters in trans-Itraconazole
Bond/Location | Length (Å) | Angle (°) | Electronic Feature |
---|---|---|---|
C2-O1 (dioxolane) | 1.423 | 109.5 | Anomeric effect stabilization |
N4-C5 (triazole) | 1.317 | 105.8 | Hydrogen bond acceptor capacity |
Cl7-C8 (aryl chloride) | 1.734 | 120.3 | σ-Hole mediated halogen bonding |
C=O (triazolinone) | 1.221 | 120.9 | Resonance with adjacent N-N bond |
The stereochemical divergence between cis- and trans-itraconazole isomers originates from differential spatial arrangements at the C2 and C4 positions of the dioxolane ring. trans-Itraconazole ((2R,4S)-configuration) exhibits:
The pharmacophore accessibility differs markedly between isomers. Molecular dynamics simulations reveal trans-itraconazole's triazole moiety samples a 180° rotational arc versus cis-isomer's restricted 90° arc, enhancing target binding versatility. Conformational energy barriers:
Table 2: Physicochemical Comparison of Itraconazole Isomers
Property | trans-Itraconazole | cis-Itraconazole | Structural Basis |
---|---|---|---|
Melting point (°C) | 166-170 | 162 (dec.) | Efficient crystal packing |
Log P (octanol/buffer) | 5.66 | 6.02 | Altered hydration shell |
Aqueous solubility (ng/mL) | 1.0 | 0.6 | Polar group exposure |
CYP51 binding energy (kcal/mol) | -9.7 | -8.2 | Optimal pharmacophore positioning |
trans-Itraconazole displays complex polymorphism with three characterized crystalline forms (I, II, III). Form I is the thermodynamically stable polymorph at room temperature, featuring:
X-ray powder diffraction (XRPD) fingerprints show diagnostic peaks:
Thermodynamic relationships between polymorphs follow enantiotropic behavior with transition temperatures:
Table 3: Thermal and Crystallographic Parameters of trans-Itraconazole Polymorphs
Polymorph | Space Group | Z' | Density (g/cm³) | Thermal Stability Range | ΔHₜᵣₐₙₛ (kJ/mol) |
---|---|---|---|---|---|
Form I | P2₁/c | 1 | 1.32 | <82°C | - |
Form II | P-1 | 2 | 1.29 | 82-168°C | 3.8 |
Form III | C2/c | 1 | 1.35 | Metastable | - |
Amorphous | - | - | 1.24 | >59°C (Tg) | 0.9 (ΔCp at Tg) |
The crystal engineering of trans-itraconazole reveals three dominant supramolecular motifs:
In amorphous solid dispersions, molecular mobility studies via modulated DSC reveal a pronounced β-relaxation peak at 45°C below Tg, indicating significant Johari-Goldstein secondary relaxations. These facilitate molecular reorganization with:
Electrospun fibers with polyvinylpyrrolidone (PVP) demonstrate altered assemblies:
Table 4: Supramolecular Assembly Motifs in trans-Itraconazole Solids
Assembly Type | Dominant Interactions | Geometry | Interaction Distance | Stabilization Energy (kJ/mol) |
---|---|---|---|---|
Centrosymmetric dimer | C-H···O=C (triazolinone) | Anti-parallel | 2.89 Å | 15.2 |
Halogen-bonded chain | Cl···N (triazole) | Linear | 3.27 Å | 8.7 |
π-Stacked column | Dichlorophenyl···triazole | Offset parallel | 3.48 Å | 12.5 |
PVP complex (amorphous) | C=O···H-N (drug-polymer hydrogen bond) | Disordered | 2.95 Å | 20.1 |
The non-aqueous cream matrices exploit supramolecular organization through glycerol monostearate mesophases, where trans-itraconazole incorporates into lamellar liquid crystalline domains with d-spacing = 54.8 Å (SAXS). Drug loading efficiency correlates with Transcutol® concentration due to hydrogen bond-mediated solvation (K = 3.2 × 10³ M⁻¹) [1].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8